Benazepril

geriatric pharmacology pharmacokinetic modeling ACE inhibitor comparative PK

Benazepril (CAS 109010-10-8) is a non-sulfhydryl ACE inhibitor prodrug distinguished by dual renal/hepatobiliary elimination and top-ranked tissue ACE binding affinity among comparator agents. Its minimal age-related AUC amplification (+40% vs. +113% for enalapril) ensures predictable pharmacokinetics in geriatric pharmacology studies. Preserved pharmacodynamic effect under mild-to-moderate renal impairment and established veterinary PK/PD parameters make it the preferred ACE inhibitor for translational disease models requiring pharmacokinetic stability across renal, hepatic, and aging covariates.

Molecular Formula C24H28N2O5
Molecular Weight 424.49
CAS No. 109010-10-8
Cat. No. B1140912
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBenazepril
CAS109010-10-8
Molecular FormulaC24H28N2O5
Molecular Weight424.49
Structural Identifiers
Commercial & Availability
Standard Pack Sizes10 mg / 25 mg / 50 mg / 250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubility19mg/mL, 1.05e-02 g/L

Structure & Identifiers


Interactive Chemical Structure Model





Benazepril (CAS 109010-10-8) for Scientific Procurement: A Non-Sulfhydryl ACE Inhibitor Prodrug with Dual Elimination Pathways


Benazepril (CAS 109010-10-8) is a non-sulfhydryl angiotensin-converting enzyme (ACE) inhibitor that functions as a prodrug, undergoing rapid hepatic esterase-mediated conversion to its active metabolite, benazeprilat, which exhibits approximately 1000-fold greater ACE inhibitory potency than the parent compound [1]. As a dicarboxylate-containing ACE inhibitor, benazeprilat demonstrates high-affinity, slowly dissociable binding to tissue and plasma ACE, enabling sustained pharmacodynamic effects that persist for 16–24 hours despite a plasma elimination half-life of approximately 10–11 hours for the metabolite [2][3]. Unlike many comparator ACE inhibitors, benazeprilat undergoes dual-route elimination via both renal (approximately 60%) and hepatobiliary/fecal pathways, conferring pharmacokinetic stability across a range of clinical conditions and reducing the frequency of required dosage adjustments for pharmacokinetic reasons [3][4].

Why ACE Inhibitor Class Interchangeability Fails: Pharmacokinetic and Pharmacodynamic Differentiation of Benazepril (CAS 109010-10-8)


Interchangeability within the ACE inhibitor class cannot be assumed due to substantial inter-compound variation in elimination route dependence, tissue ACE binding affinity and dissociation kinetics, prodrug bioactivation efficiency, and age- or comorbidity-related pharmacokinetic perturbation magnitude [1]. Benazepril demonstrates specific quantifiable differentiation from analogs such as enalapril, lisinopril, perindopril, and fosinopril across multiple dimensions including age-related AUC amplification, tissue ACE inhibition potency ranking, renal impairment effect on pharmacodynamic response, and dual-route elimination capacity [2][3]. These differences carry direct implications for dose selection, monitoring requirements, and therapeutic predictability in specific patient or experimental model populations [4].

Quantitative Differentiation Evidence for Benazepril (CAS 109010-10-8) Procurement and Selection Decisions


Reduced Age-Dependent Pharmacokinetic Perturbation vs. Enalapril

In a double-blind, three-way crossover study directly comparing 10 mg single oral doses of benazepril and enalapril in nine young and nine elderly healthy normotensive subjects, the active metabolite AUC increase from young to elderly subjects was significantly smaller for benazeprilat (+40%) compared to enalaprilat (+113%; P < 0.01) [1]. This represents a 73 percentage-point difference in age-related exposure amplification between the two compounds [1]. A separate multiple-dose study confirmed that age-related AUC increases for benazeprilat (approximately +23%) are quantitatively smaller than those observed with other ACE inhibitors [2].

geriatric pharmacology pharmacokinetic modeling ACE inhibitor comparative PK

Superior Tissue ACE Inhibition Potency vs. Lisinopril, Enalapril, and Fosinopril

Using radioligand inhibitor binding methods with 125I-351A in tissue homogenates and in vitro autoradiography, the rank order of potency against plasma as well as lung, kidney, and cardiac ACE was established as quinaprilat = benazeprilat > perindoprilat > lisinopril > enalaprilat > fosinoprilat [1]. Benazeprilat demonstrated equivalent potency to quinaprilat at the top of the ranking, exceeding the tissue ACE inhibitory potency of the commonly prescribed comparators lisinopril and enalaprilat [1]. In dogs, benazeprilat binding to ACE was estimated at approximately 23.5 nmol/kg maximal binding capacity, with 90% of binding occurring in tissue compartments rather than plasma [2].

tissue ACE inhibition radioligand binding ACE inhibitor potency ranking

Preserved Pharmacodynamic Effect Under Renal Impairment vs. Enalapril

In a controlled canine study directly comparing benazepril and enalapril before and after experimental induction of moderate renal impairment, benazeprilat's inhibitory action on ACE activity remained unchanged by renal injury, whereas enalaprilat's ACE inhibition effect was significantly increased post-renal impairment [1]. Ex vivo ACE activity assays confirmed similar baseline inhibition patterns, but renal insufficiency differentially altered the pharmacodynamic response of the two agents, with benazeprilat demonstrating greater stability of effect [1]. This finding aligns with benazepril's dual-route elimination profile, whereby approximately 60% of the dose undergoes renal excretion with the remainder via hepatobiliary/fecal pathways, reducing dependence on any single clearance mechanism [2].

renal impairment pharmacology ACE inhibitor PK/PD veterinary comparative pharmacology

Dual Elimination Route Provides Pharmacokinetic Stability Across Hepatic and Renal Impairment

Benazeprilat undergoes dual-route elimination with approximately 60% renal excretion and the remainder via hepatobiliary/fecal pathways, contrasting with predominantly renal-dependent elimination of lisinopril and enalaprilat [1]. In patients with hepatic cirrhosis, benazeprilat levels remain essentially unaltered, with no significant difference in total urinary excretion or renal clearance between cirrhotic and healthy populations, confirming robust bioactivation despite hepatic dysfunction [2]. This dual elimination architecture reduces the frequency of required pharmacokinetic-based dosage adjustments, with dose modification indicated only for severe renal impairment (CrCl < 30 mL/min) and not required for hepatic impairment or mild-to-moderate renal dysfunction (CrCl > 30 mL/min) [1][3].

hepatic impairment pharmacology dual elimination pathway ACE inhibitor clearance

High-Yield Research and Industrial Application Scenarios for Benazepril (CAS 109010-10-8) Based on Quantified Differentiation Evidence


Geriatric Pharmacology and Aging-Related Pharmacokinetic Modeling Studies

Benazepril's significantly smaller age-related AUC amplification (+40% vs. enalapril's +113%; P < 0.01) makes it a preferred ACE inhibitor for geriatric pharmacology research requiring more predictable exposure across age strata and reduced confounding from age-dependent PK variability [1]. Studies investigating aging effects on RAAS pharmacology or developing PK/PD models with age as a covariate benefit from benazepril's relative PK stability in elderly populations [2].

Tissue-Specific ACE Inhibition and Organ Protection Research

Benazeprilat's top-ranked tissue ACE inhibition potency (tied with quinaprilat, exceeding lisinopril, enalaprilat, perindoprilat, and fosinoprilat) across plasma, lung, kidney, and cardiac homogenates supports its use in studies examining tissue-level RAAS modulation, cardiac remodeling, or renal protective mechanisms where high-affinity tissue binding is mechanistically relevant [1]. The 23.5 nmol/kg maximal binding capacity with 90% tissue distribution provides a quantifiable framework for tissue-target engagement studies [2].

Renal Impairment and Dual-Organ Dysfunction Disease Models

Benazepril's dual-route elimination (renal ~60%, hepatobiliary/fecal remainder) and preserved pharmacodynamic effect under renal impairment, in contrast to enalapril's significantly altered ACE inhibition post-renal injury, make it the preferred ACE inhibitor for disease models involving renal insufficiency, hepatic impairment, or comorbid hepatic-renal dysfunction [1][2]. Dose adjustment is required only for severe renal impairment (CrCl < 30 mL/min), whereas no adjustment is needed for hepatic impairment or mild-to-moderate renal dysfunction (CrCl > 30 mL/min) [3].

Veterinary Comparative Pharmacology and Translational Research

In veterinary species including dogs, cats, and horses, benazepril demonstrates species-specific advantages including dual elimination unaffected by renal disease in canines and felines, superior serum ACE inhibition in equine models compared to enalapril, and established PK/PD modeling parameters for translational research applications [1][2]. Unlike enalapril, benazepril clearance is not significantly affected in animals with kidney disease, supporting its use in chronic renal failure models [3].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

37 linked technical documents
Explore Hub


Quote Request

Request a Quote for Benazepril

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.